molecular formula C9H12N2O3 B14670850 4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione CAS No. 36393-88-1

4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione

Katalognummer: B14670850
CAS-Nummer: 36393-88-1
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: RQCVXMCXBVHHIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione is an organic compound with a unique structure that includes a five-membered ring with three ketone groups and two dimethylamino groups

Vorbereitungsmethoden

The synthesis of 4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione typically involves the reaction of cyclopent-4-ene-1,2,3-trione with dimethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Analyse Chemischer Reaktionen

4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance the reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione can be compared with similar compounds such as:

    Cyclopent-4-ene-1,2,3-trione: Lacks the dimethylamino groups, making it less reactive in certain substitution reactions.

    4,5-Diaminocyclopent-4-ene-1,2,3-trione: Contains amino groups instead of dimethylamino groups, leading to different reactivity and applications.

    4,5-Bis(methylamino)cyclopent-4-ene-1,2,3-trione: Has methylamino groups, which may result in different steric and electronic effects compared to dimethylamino groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

36393-88-1

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

4,5-bis(dimethylamino)cyclopent-4-ene-1,2,3-trione

InChI

InChI=1S/C9H12N2O3/c1-10(2)5-6(11(3)4)8(13)9(14)7(5)12/h1-4H3

InChI-Schlüssel

RQCVXMCXBVHHIL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C(=O)C(=O)C1=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.